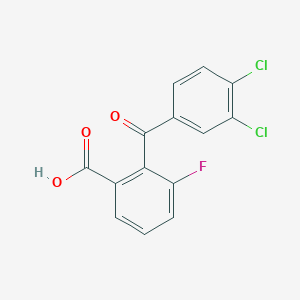

2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid is an organic compound with the molecular formula C14H8Cl2O3F

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-fluorobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It has been utilized in the modification of aminopyrimidine structural compounds, which are relevant for developing treatments for conditions such as acquired immune deficiency syndrome (AIDS) . The ability to modify the structure of aminopyrimidines makes this compound a valuable tool in drug design.

Synthesis of Hydrazone Derivatives

Recent studies have demonstrated that derivatives of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid can be synthesized to create hydrazone compounds with potential anti-epileptic properties. In-silico docking studies indicated that these derivatives exhibit high binding affinities to JNK proteins, suggesting their utility in developing new therapies for epilepsy .

Anti-Cancer Research

Research has indicated that derivatives of this compound may exhibit anti-cancer properties. In particular, the hydrazone derivatives synthesized from this compound have shown promising results in preclinical studies targeting specific cancer cell lines .

Case Study 1: Synthesis and Evaluation of Hydrazone Derivatives

A study focused on synthesizing hydrazone derivatives from this compound revealed that certain derivatives demonstrated significant anti-convulsant activity. The binding energy calculated during in-silico docking suggested that these compounds could be developed further as therapeutic agents .

Case Study 2: Modification of Aminopyrimidine Compounds

Another investigation highlighted the use of this compound as a precursor for modifying aminopyrimidine compounds. The resulting products were evaluated for their efficacy against viral infections, particularly focusing on their mechanism of action against HIV .

Data Tables

| Application | Description | Potential Impact |

|---|---|---|

| Pharmaceutical Intermediates | Modification of aminopyrimidine structures | Development of new antiviral drugs |

| Synthesis of Hydrazone Derivatives | Creation of compounds with anti-epileptic properties | Potential treatment options for epilepsy |

| Anti-Cancer Research | Evaluation of hydrazone derivatives against cancer cell lines | New avenues for cancer therapy |

Mécanisme D'action

The mechanism of action of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dichlorobenzoic acid: Shares the dichlorobenzoyl moiety but lacks the fluorobenzoic acid component.

2,4-Dichlorobenzoic acid: Similar structure but with different substitution pattern.

3-Fluorobenzoic acid: Contains the fluorobenzoic acid moiety but lacks the dichlorobenzoyl group.

Uniqueness

2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid is unique due to the combination of dichlorobenzoyl and fluorobenzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C7H3Cl2F O2

- CAS Number : 16091238

This compound features a dichlorobenzoyl moiety and a fluorobenzoic acid component, which contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances antibacterial potency. For instance, compounds with meta-fluorine substitutions have shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL .

Table 1: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.63 |

| Escherichia coli | 31.25 | |

| Meta-fluorobenzoyl derivatives | Bacillus cereus | 7.82 |

Anticancer Activity

The anticancer properties of this compound have been evaluated through in vitro assays against several cancer cell lines, including prostate (PC-3), breast (MCF-7), and cervical (HeLa) cancers. The compound demonstrated cytotoxic effects with IC50 values indicating significant potential for further development as an anticancer agent .

Table 2: Anticancer Activity Data

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in cell culture models, suggesting a mechanism that may be useful in treating inflammatory diseases .

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of fluorobenzoic acids exhibited enhanced binding affinity to bacterial targets, which correlates with increased antibacterial activity. The study specifically noted that the dichloro substituents significantly impacted the binding interactions with bacterial enzymes .

- Cytotoxicity Assessment : In vitro experiments conducted on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

2-(3,4-dichlorobenzoyl)-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FO3/c15-9-5-4-7(6-10(9)16)13(18)12-8(14(19)20)2-1-3-11(12)17/h1-6H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYHGZUBXNJZIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.